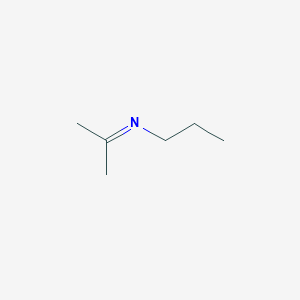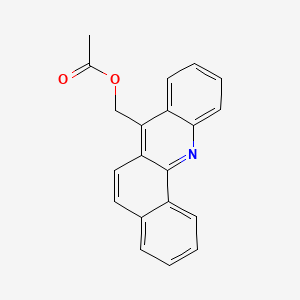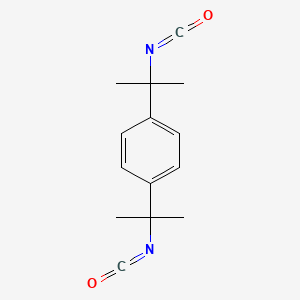
Erythrostominone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythrostominone is a red naphthoquinone pigment produced by certain fungi, notably the species Cordyceps unilateralis and Ophiocordyceps sp. BCC1869 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Erythrostominone is primarily produced through the cultivation of fungi such as Cordyceps unilateralis. The biosynthesis of this compound involves the polyketide pathway, where the fungus synthesizes the compound as part of its secondary metabolism . The production process can be optimized by manipulating the growth conditions, such as nutrient availability, pH, and temperature .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes. The fungi are cultured in bioreactors under controlled conditions to maximize yield. The pigment is then extracted and purified using techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: Erythrostominone undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by its naphthoquinone structure, which is highly reactive .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide (NaOCH₃).
Major Products: The major products formed from these reactions include various derivatives of this compound, such as deoxythis compound and epierythrostominol .
Scientific Research Applications
Erythrostominone has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study naphthoquinone chemistry and its reactivity.
Biology: Investigated for its role in fungal metabolism and its potential as a bioactive compound.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized as a natural dye in the food and textile industries due to its stability and vibrant color
Mechanism of Action
The mechanism of action of erythrostominone involves its interaction with cellular components, leading to various biological effects. It is known to target specific enzymes and proteins, disrupting cellular processes. For instance, its antimicrobial activity is attributed to its ability to interfere with microbial cell membranes and metabolic pathways .
Comparison with Similar Compounds
Erythrostominone is part of a family of naphthoquinone pigments, which includes compounds like deoxythis compound, 4-O-methyl this compound, and epierythrostominol . Compared to these similar compounds, this compound is unique due to its specific structural features and the conditions under which it is produced. Its stability and vibrant color make it particularly valuable for industrial applications .
Properties
CAS No. |
26153-04-8 |
|---|---|
Molecular Formula |
C17H16O8 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
(2R,4S)-4,5,10-trihydroxy-8-methoxy-2-(2-oxopropyl)-3,4-dihydro-2H-benzo[g]chromene-6,9-dione |
InChI |
InChI=1S/C17H16O8/c1-6(18)3-7-4-8(19)12-15(22)11-9(20)5-10(24-2)14(21)13(11)16(23)17(12)25-7/h5,7-8,19,22-23H,3-4H2,1-2H3/t7-,8-/m0/s1 |
InChI Key |
XCCPWOLOVUKRKJ-YUMQZZPRSA-N |
Isomeric SMILES |
CC(=O)C[C@H]1C[C@@H](C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O |
Canonical SMILES |
CC(=O)CC1CC(C2=C(C3=C(C(=C2O1)O)C(=O)C(=CC3=O)OC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1,2,2-Tetrafluoro-2-[(1,1,2,2-tetrafluoro-4-iodobut-3-en-1-yl)oxy]ethane-1-sulfonyl fluoride](/img/structure/B13742983.png)
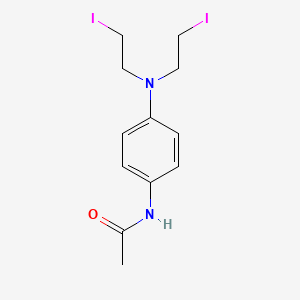
![6-prop-2-enyl-2,3-dihydro-[1,4]dithiino[2,3-c]pyrrole-5,7-dione](/img/structure/B13742996.png)
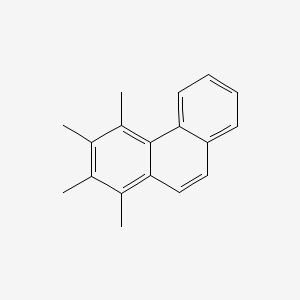
![2-Naphthalenesulfonic acid, 6-[(2,6-dimethylphenyl)amino]-4-hydroxy-](/img/structure/B13742999.png)
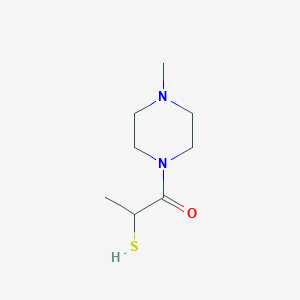

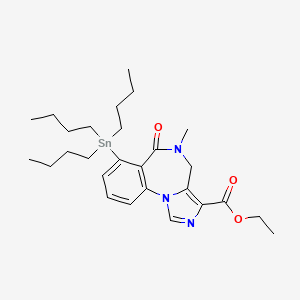
![3-[(e)-{4-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]-2-methylphenyl}diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B13743029.png)
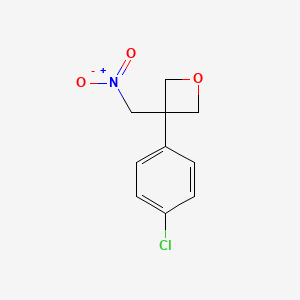
![Methanone, [3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B13743042.png)
